(((9H-Fluoren-9,9-diyl)bis(4,1-phenylen))bis(oxy))bis(ethan-2,1-diyl) diacrylat

Übersicht

Beschreibung

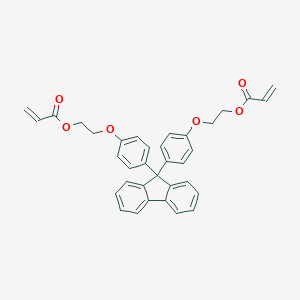

9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene: is a chemical compound with the molecular formula C35H30O6 . It is known for its photosensitive properties and is often used in film curing resins and solutions . This compound is characterized by its complex structure, which includes a fluorene core and two acryloyloxyethoxyphenyl groups.

Wissenschaftliche Forschungsanwendungen

9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: The compound’s photosensitive nature makes it useful in biological imaging and photodynamic therapy.

Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.

Industry: It is employed in the production of high-efficiency organic light-emitting diodes (OLEDs) and other optoelectronic devices

Wirkmechanismus

Target of Action

It is known to be a monofunctional, monomeric, and optical initiator . It is a bifunctional molecule that can polymerize with other molecules to form polyesters .

Mode of Action

The compound is an important crosslinking agent widely used in photo-curable resins, optical fiber materials, coatings, and adhesives . It can undergo crosslinking reactions when exposed to ultraviolet light or electron beam irradiation, curing the material and imparting excellent mechanical and chemical resistance properties to the material .

Result of Action

The result of the action of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is the formation of crosslinked polymers with excellent mechanical and chemical resistance properties . These properties make the resulting materials suitable for use in a variety of applications, including photo-curable resins, optical fiber materials, coatings, and adhesives .

Action Environment

The action of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is influenced by environmental factors such as light and heat. The compound undergoes crosslinking reactions when exposed to ultraviolet light or electron beam irradiation . The stability and efficacy of the compound may also be influenced by factors such as the presence of other chemicals and the physical conditions of the environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene typically involves the condensation of phenoxyethanol with fluoren-9-one. This reaction is catalyzed by a strong solid acid catalyst, such as Ti cation-exchanged montmorillonite . The reaction conditions include:

Temperature: The reaction is carried out at elevated temperatures to facilitate the condensation process.

Catalyst: Ti cation-exchanged montmorillonite is used as a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The compound is often stored in amber vials under inert atmosphere to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The acryloyloxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene: This compound has similar structural features but lacks the acryloyloxy groups.

9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene (A-BPEF): A variant with slight modifications in the acryloyloxy groups.

Uniqueness

9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is unique due to its dual acryloyloxyethoxyphenyl groups, which impart specific photosensitive properties. This makes it particularly valuable in applications requiring light-induced reactions, such as in the production of OLEDs and photodynamic therapy .

Biologische Aktivität

The compound (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate is a synthetic organic molecule with potential applications in various fields, including materials science and biomedicine. Its unique structure allows for significant biological interactions and applications in photopolymerization processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C37H34O8

- Molecular Weight : 606.66 g/mol

- CAS Number : 143182-97-2

- Structure : The compound features a fluorene backbone with ether linkages and acrylate functional groups that enable photopolymerization.

The biological activity of (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate primarily revolves around its ability to undergo crosslinking when exposed to ultraviolet (UV) light or electron beam irradiation. This property is crucial for its use in coatings and adhesives where mechanical strength and chemical resistance are required.

Crosslinking Reaction

Upon exposure to UV light:

- Initiation : The acrylate groups absorb UV light, generating free radicals.

- Propagation : These radicals react with adjacent acrylate groups, forming crosslinked networks.

- Termination : The reaction stops when all available acrylate groups are consumed.

This mechanism results in a solid material with enhanced durability and resistance to solvents.

Biological Activity

Research indicates that the compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds containing fluorene derivatives possess antimicrobial properties. The presence of the fluorene moiety enhances the interaction with microbial membranes, leading to increased permeability and cell death.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it can induce apoptosis in cancer cells through:

- Reactive Oxygen Species (ROS) Generation : The photochemical reactions can lead to oxidative stress within cells.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G2/M checkpoint.

Case Studies

- Photopolymerization in Biomedical Applications :

- Anticancer Activity :

-

Tissue Engineering Applications :

- In tissue engineering, this compound has been incorporated into scaffolds due to its biocompatibility and ability to support cell adhesion and proliferation. A study published in Biomaterials Science reported enhanced cell growth on scaffolds made from this diacrylate compared to traditional materials .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C37H34O8 |

| Molecular Weight | 606.66 g/mol |

| CAS Number | 143182-97-2 |

| Antimicrobial Activity | Positive |

| Cytotoxicity (MCF-7 Cells) | IC50 = 50 µM |

| Photopolymerization | Yes |

Eigenschaften

IUPAC Name |

2-[4-[9-[4-(2-prop-2-enoyloxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O6/c1-3-33(36)40-23-21-38-27-17-13-25(14-18-27)35(26-15-19-28(20-16-26)39-22-24-41-34(37)4-2)31-11-7-5-9-29(31)30-10-6-8-12-32(30)35/h3-20H,1-2,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPMSWJCWKUXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

246858-42-4, 917867-33-5, 917867-34-6 | |

| Record name | 2-Propenoic acid, 1,1′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246858-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917867-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917867-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00590996 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161182-73-6 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid 9H-fluoren-9-ylidene-bis(4,1-phenyleneoxy-2,1-ethanediyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene investigated as a material for optical applications?

A1: 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is highly desirable for optical applications due to its ability to achieve a high refractive index. This is crucial for enhancing the performance of optical components. For instance, incorporating this compound into the prism layer of a prism sheet significantly improves the sheet's optical performance, leading to increased efficiency in LCD backlight units []. This enhancement is directly related to the compound's aromatic groups, which contribute to its high refractive index.

Q2: How does the incorporation of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene impact the brightness of LCD backlight units?

A2: Studies have shown that using 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene in the prism layer of an LCD backlight unit can increase the refractive index to 1.58 []. This higher refractive index enhances the light extraction efficiency of the prism sheet, directly contributing to a brighter backlight.

Q3: Beyond LCD backlight units, are there other applications where the high refractive index of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is advantageous?

A3: Yes, the high refractive index of this compound makes it suitable for developing advanced optical components like super-resolution imaging lenses [, ]. When used to create colloidal polymer microspheres, its high refractive index allows these microspheres to function as microlenses. These microlenses excel at capturing evanescent waves, which carry high-resolution information, enabling optical microscopes to resolve features significantly smaller than their typical diffraction limit. Researchers have demonstrated the ability to resolve features as small as 60 nm using these microspheres []. Further development led to the creation of hybrid microspheres incorporating 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene with Zirconium Dioxide (ZrO2), achieving resolutions down to 45 nm [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.